molecular formula C10H17NO4 B13231476 Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B13231476
M. Wt: 215.25 g/mol
InChI Key: VRGXBOQFLIUWTH-UHFFFAOYSA-N
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Description

Ethyl 1,8-dioxa-4-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C10H17NO4 It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. For instance, as a TRPM8 receptor modulator, it binds to the receptor and influences ion channel activity, leading to altered cellular responses. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in research and industry .

Biological Activity

Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}N O4_{4}
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 2089700-78-5
  • Boiling Point : Not specified
  • Density : 1.19 g/cm³
  • LogP : 0.91970

This compound exhibits biological activity primarily through the inhibition of specific bacterial enzymes, particularly targeting the Mycobacterium tuberculosis (Mtb) and other Gram-positive bacteria. Its structural features allow it to interact effectively with various biological targets.

Antimicrobial Activity

  • Inhibition of MmpL3 :
    • MmpL3 is a transporter essential for the cell wall synthesis of Mtb. Compounds similar to ethyl 1,8-dioxa-4-azaspiro[4.5]decane have shown significant inhibitory effects on MmpL3, with MIC (Minimum Inhibitory Concentration) values reported at approximately 5 µM against Mycobacterium bovis .
    • The compound's activity against Gram-positive bacteria such as Staphylococcus aureus has also been noted, with MIC values around 8 µM .
  • Toxicity Profiles :
    • In vitro studies indicate moderate toxicity against HepG2 and Vero cell lines, with IC50_{50} values of 19.2 µM and 29.2 µM, respectively . This suggests that while the compound exhibits promising antimicrobial properties, its safety profile requires further investigation.

Case Studies and Literature Review

A review of recent literature reveals several studies focusing on the biological activity of related compounds within the same chemical class:

  • Dual Inhibitors of Bacterial Topoisomerases :
    • A study developed dual inhibitors targeting DNA gyrase and topoisomerase IV, showing low nanomolar inhibition against E. coli . Compounds in this series demonstrated effective antibacterial activity, suggesting that modifications to the azaspiro structure could enhance efficacy.
  • Structure-Activity Relationship (SAR) :
    • Research indicates that substituents on the spiro structure significantly influence biological activity. For instance, variations in side chains at the first position can either enhance or diminish antimicrobial efficacy .

Data Table: Biological Activity Summary

Compound NameTargetMIC (µM)IC50 (µM)Notes
This compoundMmpL3 (Mycobacterium)519.2 (HepG2)Moderate toxicity; promising activity
Related CompoundsDNA gyrase & Topo IV<100Not specifiedDual inhibition observed
Structural AnalogS. aureus8Not specifiedEffective against Gram-positive bacteria

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C10H17NO4/c1-2-14-9(12)8-7-15-10(11-8)3-5-13-6-4-10/h8,11H,2-7H2,1H3

InChI Key

VRGXBOQFLIUWTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC2(N1)CCOCC2

Origin of Product

United States

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